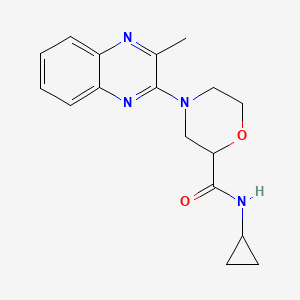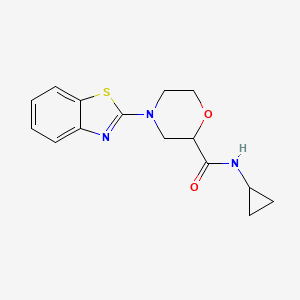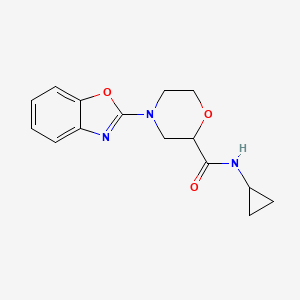![molecular formula C12H16F3N3O2S2 B6471640 N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640881-95-2](/img/structure/B6471640.png)
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide is an organic compound featuring a complex structure comprising a trifluoromethyl group, thiazole ring, piperidine ring, cyclopropane moiety, and sulfonamide group. Its unique chemical structure lends itself to various applications, primarily in the fields of medicinal chemistry and industrial chemistry.
Méthodes De Préparation
The synthesis of N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide can involve several steps:
Synthesis of the Thiazole Intermediate: : The initial step includes synthesizing the 4-(trifluoromethyl)-1,3-thiazole-2-amine intermediate through cyclization reactions involving appropriate thioamides and α-haloketones.
Formation of Piperidine Derivative: : The next stage involves forming a piperidine derivative by functionalizing the thiazole intermediate at specific positions.
Coupling with Cyclopropanesulfonyl Chloride: : The final step entails coupling the piperidine-thiazole intermediate with cyclopropanesulfonyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial production of this compound generally involves batch synthesis processes optimized for yield and purity, leveraging high-throughput synthesis equipment and rigorous reaction monitoring techniques.
Analyse Des Réactions Chimiques
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide can undergo several types of chemical reactions:
Oxidation: : Under oxidizing conditions, certain functional groups within the compound might be oxidized, although the stability of the cyclopropane and sulfonamide groups often limits extensive oxidation.
Reduction: : Reduction reactions could target the nitrogen-containing heterocycles, potentially reducing thiazole and piperidine rings.
Substitution: : Nucleophilic or electrophilic substitution reactions might modify the trifluoromethyl group or substituents on the thiazole ring.
Common reagents include hydrogenation catalysts (for reduction), oxidizing agents like KMnO₄ or H₂O₂, and halogenating agents for substitution. Major products formed often depend on the specific site of reaction and the functional groups present.
Applications De Recherche Scientifique
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide has diverse scientific research applications:
Chemistry: : Used as a reagent in synthetic organic chemistry to explore novel reaction pathways and mechanisms.
Biology: : Investigated for its potential interaction with biological macromolecules, influencing protein-ligand binding studies.
Medicine: : Assessed for pharmacological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: : Utilized in the development of specialty chemicals, advanced materials, and agrochemicals, leveraging its unique structural motifs.
Mécanisme D'action
The exact mechanism of action of N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide depends on its application. In medicinal contexts, it can interact with specific molecular targets like enzymes, receptors, or ion channels, modulating their activity through binding interactions. These interactions can trigger downstream signaling pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclopropanesulfonamide can be compared to structurally related compounds, such as:
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclobutanesulfonamide
N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}cyclohexanesulfonamide
The uniqueness of the target compound lies in the presence of the cyclopropane moiety, which imparts distinct steric and electronic properties compared to cyclobutane or cyclohexane analogs. These properties can influence its reactivity, binding affinity, and biological activity, setting it apart in terms of its specific applications and effectiveness.
Propriétés
IUPAC Name |
N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O2S2/c13-12(14,15)10-7-21-11(16-10)18-5-1-2-8(6-18)17-22(19,20)9-3-4-9/h7-9,17H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEBMSKQWZFSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CS2)C(F)(F)F)NS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-4-[(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6471558.png)
![3-methyl-2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6471561.png)
![N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471563.png)
![benzyl(methyl)({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)amine](/img/structure/B6471569.png)
![3-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471583.png)
![3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471591.png)
![3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471598.png)
![3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6471604.png)
![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6471625.png)



![4-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471675.png)
![2-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6471678.png)
